Cas no 1805500-13-3 (6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid)

6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid structure
1805500-13-3 structure
商品名:6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid
CAS番号:1805500-13-3
MF:C7H4F3NO3
メガワット:207.106772422791
CID:4806449

6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid
    • インチ: 1S/C7H4F3NO3/c8-4-2(7(13)14)1-3(5(9)10)11-6(4)12/h1,5H,(H,11,12)(H,13,14)
    • InChIKey: JGPBBIUDMRAQND-UHFFFAOYSA-N
    • ほほえんだ: FC1C(NC(C(F)F)=CC=1C(=O)O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 359
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 66.4

6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029037125-1g
6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid
1805500-13-3 95%
1g
$3,184.50 2022-04-01
Alichem
A029037125-250mg
6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid
1805500-13-3 95%
250mg
$980.00 2022-04-01
Alichem
A029037125-500mg
6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid
1805500-13-3 95%
500mg
$1,651.30 2022-04-01

6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid 関連文献

6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acidに関する追加情報

Introduction to 6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid (CAS No. 1805500-13-3)

6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid, identified by the CAS number 1805500-13-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative class, a family of heterocyclic aromatic compounds known for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of difluoromethyl, fluoro, and hydroxyl substituents, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.

The difluoromethyl group is a key functional moiety in this compound, which is widely recognized for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. This feature has been extensively explored in the design of novel therapeutic agents, particularly in the context of antiviral, anticancer, and anti-inflammatory drugs. The fluoro substituent, on the other hand, is known to influence electronic properties and can play a crucial role in optimizing drug-receptor interactions. The combination of these substituents with the pyridine core creates a versatile platform for medicinal chemists to explore.

The hydroxyl group in 6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid introduces polarity and potential hydrogen bonding capabilities, which can be critical for drug solubility and membrane permeability. These structural elements collectively contribute to the compound's multifaceted utility in pharmaceutical applications. Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of this compound as a lead molecule in drug discovery efforts.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. Pyridine derivatives have been at the forefront of this effort due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing difluoromethyl groups exhibit improved pharmacological properties compared to their non-fluorinated counterparts. For instance, research published in leading journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry* has shown that fluorinated pyridines can act as potent inhibitors of various enzymes and receptors involved in disease pathways.

The synthesis of 6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

The pharmacological profile of this compound has been investigated through both in vitro and in vivo studies. Preliminary results suggest that it exhibits promising activity against several targets relevant to human health. For example, studies have indicated that derivatives of this compound may possess antitumor properties by interfering with key signaling pathways involved in cancer cell proliferation. Additionally, its potential role in modulating inflammatory responses has been explored, making it a candidate for developing novel anti-inflammatory therapies.

The role of computational tools in analyzing the structure-activity relationships (SAR) of 6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid cannot be overstated. Molecular docking simulations have been utilized to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into binding affinities and can guide further optimization efforts. Furthermore, virtual screening techniques have enabled researchers to identify potential analogs with enhanced properties without the need for extensive experimental trials.

Future directions in the study of this compound include exploring its pharmacokinetic behavior and potential clinical applications. Investigating its absorption, distribution, metabolism, excretion (ADME) profiles will be crucial for assessing its suitability for therapeutic use. Additionally, preclinical studies are necessary to evaluate its safety and efficacy before moving into human trials. Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing this promising compound towards clinical development.

The broader significance of 6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid lies in its contribution to the expanding library of heterocyclic compounds used in drug discovery. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in developing next-generation medicines. The unique combination of structural features makes it a versatile building block for synthesizing novel bioactive molecules with tailored pharmacological properties.

In conclusion,6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid (CAS No. 1805500-13-3) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological activities. The presence of key functional groups such as difluoromethyl, fluoro, and hydroxyl enhances its potential as a lead molecule for drug development. With ongoing research efforts focused on optimizing its pharmacological profile and exploring new applications, this compound is poised to make substantial contributions to future medical treatments.

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